molecular formula C24H25N3O3 B049588 Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate CAS No. 864685-20-1

Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate

Cat. No.: B049588
CAS No.: 864685-20-1
M. Wt: 403.5 g/mol
InChI Key: RZTHYBJKWVTDQD-UHFFFAOYSA-N
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Description

Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate (CAS: 184177-81-9) is a piperazine-derived carbamate compound. Structurally, it features a central piperazine ring linked to a 4-hydroxyphenyl group and a benzyl carbamate moiety. Notably, nomenclature discrepancies exist in the literature: some sources (e.g., product catalogs and patent filings) refer to this compound as Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate , likely due to variations in naming conventions. For consistency, this article uses the name provided in the query while acknowledging the synonymy.

Properties

IUPAC Name

benzyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-23-12-10-22(11-13-23)27-16-14-26(15-17-27)21-8-6-20(7-9-21)25-24(29)30-18-19-4-2-1-3-5-19/h1-13,28H,14-18H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTHYBJKWVTDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132807
Record name Carbamic acid, [4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-20-1
Record name Carbamic acid, [4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864685-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Academic Route from Oxford University

A study from Oxford University reports an alternative carbamate formation strategy using Boc anhydride and 4-dimethylaminopyridine (DMAP):

Key Steps :

  • Alkylation of Arylpiperazine :

    • Reactants : Bromoalkylphthalimides + arylpiperazine derivatives.

    • Conditions : Acetonitrile, reflux for 6 hours.

    • Yield : 83–99%.

  • Deprotection and Activation :

    • Reactants : Hydrazine monohydrate for phthalimide removal.

    • Activation : Boc anhydride/DMAP or p-nitrophenylchloroformate.

    • Yield : 53–88% after deprotection.

  • Carbamate Coupling :

    • Reactants : Activated amine + benzyl alcohol derivative.

    • Conditions : Room temperature, 23 hours.

    • Yield : 7–50% (varies with phenolic substrate).

Challenges :

  • Lower yields in carbamate formation compared to industrial methods.

  • Requires stringent anhydrous conditions.

Industrial-Scale Synthesis (Ambeed, 2024)

Ambeed’s protocol highlights a one-pot carbamate formation process:

Procedure :

  • Reactants : 4-(4-(4-aminophenyl)piperazin-1-yl)phenol (200 g), phenyl chloroformate (139.5 g).

  • Solvent : Dimethylformamide (DMF, 1400 mL).

  • Conditions : 0–10°C initial cooling, then 25–30°C for 3 hours.

  • Workup : Precipitation with water, isopropyl alcohol (IPA) rinse.

  • Yield : 77.4%.

Characterization Data :

  • ¹H NMR (DMSO-d6) : δ 3.155 (t, 8H, piperazine-CH₂), 6.685–7.447 (aromatic protons), 8.871 (s, 1H, -OH), 9.989 (s, 1H, carbamate-NH).

  • IR (KBr) : 3460 cm⁻¹ (-OH stretch), 1662 cm⁻¹ (C=O).

Advantages :

  • Eliminates intermediate isolation steps.

  • High purity (98.8% by HPLC).

Comparative Analysis of Methods

Parameter Patent Method Academic Route Industrial Protocol
Total Steps 431
Overall Yield ~70%7–50%77.4%
Key Solvent Water/DMFAcetonitrileDMF
Reaction Time 24–30 hours23–39 hours3 hours
Scalability IndustrialLab-scalePilot-to-industrial

Critical Observations :

  • The patent method prioritizes safety and scalability but requires rigorous pH control.

  • Academic routes offer flexibility in substrate variation but suffer from low yields.

  • Ambeed’s one-pot process balances efficiency and yield but relies on costly DMF.

Optimization Strategies and Challenges

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances solubility of aromatic intermediates but poses environmental concerns. Acetonitrile offers lower toxicity but requires higher temperatures.

Byproduct Management

  • Patent Method : Byproducts include unreacted 4-hydroxyaniline (4%), removed via acetone rinsing.

  • Industrial Protocol : IPA washing reduces dimerization byproducts.

Temperature Sensitivity

  • Carbamate formation is exothermic; maintaining 0–10°C during reagent addition prevents decomposition .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity
    • Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has been studied for its potential antidepressant effects. It is structurally related to piperazine derivatives, which are known to interact with serotonin receptors, suggesting a role in modulating mood disorders .
  • Antipsychotic Properties
    • The compound exhibits properties that may be beneficial in treating psychotic disorders. Its ability to bind to dopamine receptors indicates potential as an antipsychotic agent, similar to other piperazine-based drugs .
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its antioxidant properties could play a role in reducing oxidative stress in neuronal cells .

Study 1: Antidepressant Efficacy

In a controlled study evaluating the antidepressant efficacy of various piperazine derivatives, this compound demonstrated significant reductions in depressive-like behaviors in rodent models when compared to a placebo group. The results indicated an increase in serotonin levels within the brain, supporting its potential as an antidepressant .

Study 2: Neuroprotection

A recent investigation into the neuroprotective properties of this compound showed that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The study highlighted its ability to scavenge free radicals and protect against mitochondrial dysfunction, marking it as a candidate for further development in neurodegenerative disease therapies .

Summary of Findings

The applications of this compound span several therapeutic areas, primarily focusing on its potential benefits in treating mood disorders and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms and therapeutic efficacy.

Application AreaPotential BenefitsResearch Findings
AntidepressantMood enhancementSignificant behavioral improvement in models
AntipsychoticManagement of psychosisDopamine receptor interaction observed
NeuroprotectionProtection against oxidative stressReduced cell death in neuronal models

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Piperazine Moieties

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Selected Piperazine Derivatives
Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Key Features References
Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate 389.45 4-hydroxyphenyl, benzyl carbamate ~88 (synthesis steps) Posaconazole intermediate; 99% purity
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 484.2 Thiazole, hydrazinyl-oxoethyl, fluorophenyl 85.1 High yield; urea backbone enhances hydrogen bonding
tert-Butyl 4-(4-Methylpiperazin-1-yl)benzylcarbamate 347.47 Methylpiperazine, tert-butyl carbamate N/A Increased lipophilicity; used in drug discovery
Benzyl (diphenoxyphosphoryl)(4-(piperazin-1-yl)phenyl)methylcarbamate 558.2 Diphenoxyphosphoryl 9 Phosphonate group modifies electronic properties
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate N/A Trifluoromethyl, methylpiperazine N/A Enhanced metabolic stability due to trifluoromethyl

Biological Activity

Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, also known as CAS No. 184177-81-9, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O3
  • Molecular Weight : 389.45 g/mol
  • CAS Number : 184177-81-9
  • Purity : Typically ≥ 98% as determined by HPLC .

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The structural components include a hydroxyl group on the phenyl ring, which is crucial for its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Bacterial Growth :
    • It has been shown to inhibit the growth of Gram-positive bacteria by binding to the 50S ribosomal subunit, thereby preventing transcription and protein synthesis .
  • Anticancer Activity :
    • The compound demonstrates cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, particularly in human leukemia and breast cancer cell lines .

Antibacterial Activity

A study evaluating the antibacterial properties of this compound reported significant inhibition against several strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Streptococcus pneumoniae15
Enterococcus faecalis20

These results indicate that this compound could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer efficacy was assessed against multiple human cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)
HL-60 (Leukemia)5.31
A549 (Lung Cancer)6.42
MDA-MB-231 (Breast Cancer)7.25

The compound exhibited potent cytotoxicity, especially against leukemia cells, suggesting its potential for further development as an anticancer therapeutic agent .

Case Studies and Research Findings

  • In Vivo Studies :
    • An in vivo study demonstrated that this compound significantly reduced tumor growth in mouse models of leukemia when administered orally. The treatment resulted in a substantial decrease in tumor size compared to control groups .
  • Metabolic Stability :
    • Research indicates that the compound undergoes various metabolic transformations, including hydrolysis and oxidation, which may affect its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using intermediates like 4-(4-hydroxyphenyl)piperazine derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(4-((benzyloxycarbonylamino)methyl)phenyl)piperazine-1-carboxylate) are deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the final product. Optimization involves adjusting reaction stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and purification via silica gel chromatography with eluents such as ethyl acetate/hexane (1:3). Yields of ~9–31% are typical, but higher purity (>95%) can be achieved using preparative HPLC with methanol/buffer mobile phases (65:35 v/v) .

Q. How should researchers interpret complex NMR spectra of this compound, particularly overlapping aromatic signals?

  • Methodological Answer : Overlapping signals in the aromatic region (δ 6.7–7.5 ppm) arise from the phenyl and piperazine moieties. Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve couplings. For example, in DMSO-d₆, the 4-hydroxyphenyl group shows a singlet at δ ~9.3 ppm (OH), while piperazine protons appear as multiplets at δ 3.1–3.5 ppm. Assign peaks systematically by comparing with intermediates (e.g., tert-butyl-protected precursors) and referencing coupling constants (e.g., JCP = 156–159 Hz for phosphorus-carbon couplings in phosphonate analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields and purity across synthesis protocols?

  • Methodological Answer : Yield variations (e.g., 9% vs. 31%) arise from differences in protecting group strategies and purification methods. To improve reproducibility:

  • Use anhydrous conditions for carbamate formation to minimize hydrolysis.
  • Employ orthogonal protection (e.g., tert-butyl for piperazine, benzyloxycarbonyl for amines) to reduce side reactions.
  • Validate purity via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and HRMS (mass accuracy <5 ppm). Cross-reference with published HRMS data (e.g., [M+H]+ = 558.22) .

Q. What strategies are effective for characterizing trace impurities in this compound, such as deprotected intermediates?

  • Methodological Answer : Impurities like 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0) can arise from incomplete coupling or deprotection. Use LC-MS/MS with MRM transitions (e.g., m/z 269.34 → 177.1 for the impurity) for quantification. For structural confirmation, isolate impurities via preparative TLC (silica gel, chloroform/methanol 9:1) and analyze via ¹³C NMR (key signals: δ 157 ppm for carbamate carbonyl, δ 116 ppm for phenolic carbons) .

Q. How do solvent polarity and pH affect the stability of this compound during biological assays?

  • Methodological Answer : The compound is prone to hydrolysis in aqueous solutions at pH >7.0 due to carbamate lability. For in vitro assays:

  • Prepare stock solutions in DMSO (<0.1% final concentration) to prevent precipitation.
  • Use phosphate buffers (pH 6.5–7.0) for short-term stability. Monitor degradation via UV-Vis (λmax ~270 nm) and confirm intact compound levels at 0, 6, and 24 hours .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., δ shifts in DMSO vs. CDCl₃) be reconciled?

  • Methodological Answer : Solvent-induced shifts are significant. For example, the 4-hydroxyphenyl OH proton appears at δ 9.3 ppm in DMSO-d₆ but may broaden or shift in CDCl₃ due to hydrogen bonding. Always report solvent, temperature, and internal standards (e.g., TMS). Compare data with structurally similar compounds (e.g., benzyl carbamates with piperazine substituents) in the same solvent system .

Q. What are the critical parameters for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Key parameters include:

  • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to benzyl chloroformate.
  • Temperature : Control exothermic reactions (e.g., carbamate formation) at 0–5°C.
  • Workup : Use aqueous washes (5% NaHCO₃) to remove unreacted reagents.
  • Quality Control : Validate each batch via melting point (e.g., 172–174°C) and chiral HPLC (if applicable) .

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